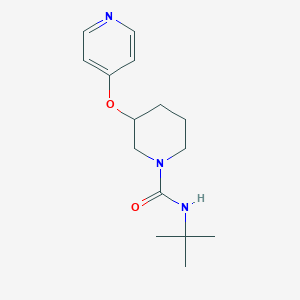

N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Description

N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a piperidine-derived compound featuring a tert-butyl carboxamide group at the 1-position and a pyridin-4-yloxy substituent at the 3-position.

Synthetic routes for analogous piperidine-carboxamides often involve carbamate intermediates (e.g., tert-butyl piperidin-4-ylcarbamate) followed by acylation or substitution reactions . For example, details the synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate via acetylation of a piperidine precursor, suggesting possible methodologies for modifying the target compound’s piperidine core .

Properties

IUPAC Name |

N-tert-butyl-3-pyridin-4-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)17-14(19)18-10-4-5-13(11-18)20-12-6-8-16-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBODHJIGSAZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCCC(C1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the pyridin-4-yloxy group: This step usually involves nucleophilic substitution reactions where a pyridine derivative is reacted with a suitable leaving group on the piperidine ring.

Attachment of the tert-butyl group: This can be done through alkylation reactions using tert-butyl halides.

Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide has been investigated for its role as a scaffold in drug discovery. Its structural characteristics allow for modifications that can enhance biological activity. The compound has shown promise in the following areas:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting potential as an anticancer agent.

- Immunomodulation : The compound may modulate immune responses by inhibiting pathways such as PD-1/PD-L1, which are critical in cancer immunotherapy. Studies have shown that it can enhance the activity of immune cells against tumors, indicating its potential utility in immunotherapeutic strategies.

Pharmacological Studies

The pharmacokinetic properties of this compound are essential for understanding its efficacy and safety profile:

- Binding Affinity Studies : Interaction studies using techniques like surface plasmon resonance have indicated that this compound binds effectively to specific receptors and enzymes, which is crucial for its therapeutic potential .

- Enzyme Inhibition : The compound has been tested for its inhibitory effects on various enzymes involved in disease pathways. For instance, it may inhibit certain kinases or proteases that play roles in cancer progression.

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Immunomodulation | Enhances immune response through PD-1 inhibition | |

| Enzyme Inhibition | Inhibits specific enzymes linked to disease pathways |

Structural Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-methylpyrrolidine | Contains a methyl group instead of tert-butyl | Simpler structure; less steric hindrance |

| 1-(4-pyridyl)piperidine | Piperidine ring instead of piperidine | Different ring structure affecting activity |

| 2-(pyridin-2-yloxy)acetamide | Contains an acetamide functional group | Different reactivity due to oxygen atom |

Case Study 1: PD-L1 Inhibition

A doctoral thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized rescue assays with mouse splenocytes exposed to recombinant PD-L1, demonstrating significant restoration of immune function at specific concentrations.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines, showing dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Piperidine-Carboxamide Derivatives

A key analog is N-(3-fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide, which shares the piperidine-carboxamide backbone but substitutes the pyridin-4-yloxy group with a fluorophenyl-benzimidazolone system. This compound exhibits inhibitory activity against specific enzymes, highlighting the role of aromatic substituents in target binding .

Pyridin-4-yloxy-Containing Compounds

Compounds such as N-(3-cyano-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (–4) incorporate the pyridin-4-yloxy group into a quinoline scaffold. These derivatives are reported as kinase inhibitors, suggesting that the pyridin-4-yloxy moiety may participate in π-π stacking or hydrogen bonding with active sites . However, the target compound’s piperidine core lacks the planar quinoline structure, which could alter binding kinetics and selectivity.

tert-Butyl Carbamate/Carboxamide Analogues

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate () shares a tert-butyl group and piperidine core but differs in substituents (pyridin-3-yl vs. pyridin-4-yloxy) and functional groups (carbamate vs. carboxamide). Additionally, the pyridin-3-yl substituent’s positional isomerism may lead to distinct electronic profiles, influencing receptor affinity.

Catalog-Listed Pyridine Derivatives

Compounds like tert-butyl (4-iodopyridin-2-yl)carbamate () and tert-butyl (4-chloropyridin-2-yl)carbamate () demonstrate the versatility of tert-butyl carbamates in medicinal chemistry. These derivatives are often intermediates in drug synthesis, emphasizing the tert-butyl group’s role in steric protection during reactions . However, their pyridine-based structures lack the piperidine ring, limiting direct pharmacological comparisons.

Structural and Functional Comparison Table

Table 1: Key Features of N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide and Analogues

Pharmacokinetic and Toxicity Considerations

While the target compound’s specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are unavailable, insights can be drawn from analogs:

- Lipophilicity : The tert-butyl group likely increases logP values, enhancing blood-brain barrier penetration but risking hepatic metabolism .

- Metabolic Stability : Carboxamides (target compound) are generally more stable than carbamates (), reducing susceptibility to esterase-mediated hydrolysis .

- Toxicity : Pyridin-4-yloxy groups may lower cytotoxicity compared to halogens (e.g., iodo in ) due to reduced electrophilicity .

Biological Activity

N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a pyridin-4-yloxy group and a tert-butyl group. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions.

- Introduction of the Pyridin-4-yloxy Group : Involves nucleophilic substitution reactions.

- Attachment of the Tert-butyl Group : Conducted via alkylation reactions.

- Formation of the Carboxamide Group : Involves reaction with isocyanates or similar reagents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

- Enzyme Inhibition : It may act as an inhibitor for various enzymes, impacting metabolic pathways.

- Receptor Modulation : The compound could influence receptor activity, which is crucial for drug design targeting specific physiological responses .

Antiparasitic Activity

A study examined the antiparasitic effects of compounds similar to this compound, focusing on their efficacy against Plasmodium falciparum. The results indicated that structural modifications could enhance potency while balancing metabolic stability and aqueous solubility .

Neuroprotective Effects

Research has also explored the neuroprotective potential of piperidine derivatives, including this compound. These compounds demonstrated antiaggregatory effects on amyloid beta and tau proteins, which are implicated in neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Potential enzyme inhibitor | Modulates receptor activity |

| N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide | Structure | Anti-inflammatory properties | Inhibits specific enzymes |

| N-(4-(tert-butyl)phenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide | Structure | Anticancer effects | Alters cellular signaling pathways |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-tert-butyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide, and how can reaction yields be optimized?

- The synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce the pyridinyloxy group and carboxamide formation. Key steps include:

- Step 1 : Reaction of tert-butyl piperidine precursors with activated pyridine derivatives under basic conditions (e.g., NaH in DMF at 0–25°C).

- Step 2 : Carboxamide formation via coupling agents like EDC/HOBt in anhydrous solvents (e.g., dichloromethane) .

Q. How can the structural integrity of this compound be confirmed?

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify tert-butyl (δ ~1.4 ppm), piperidine ring protons (δ ~3.0–3.5 ppm), and pyridinyloxy aromatic signals (δ ~7.0–8.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H] peak at calculated m/z) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond angles, though crystallization may require slow evaporation in polar solvents .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Solubility : Limited solubility in water (<1 mg/mL); better in DMSO (>100 mg/mL) or ethanol (<1 mg/mL). Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Stable at room temperature in inert atmospheres. Degradation studies suggest sensitivity to prolonged UV exposure; store at –20°C in amber vials .

Advanced Research Questions

Q. What experimental strategies are used to investigate the compound’s mechanism of action in kinase inhibition or epigenetic regulation?

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of JAK2 or BRD4 bromodomains, referencing structural analogs like Fedratinib (TG101348) .

- Crystallography : Co-crystallize with target proteins (e.g., BRD4) to identify binding motifs and affinity (PDB ID: 4PS5 provides a template for docking studies) .

- Cellular Pathways : Perform RNA-seq or phosphoproteomics to map downstream signaling effects in disease models (e.g., myelofibrosis) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

- Modifications :

- Pyridine Ring : Introduce electron-withdrawing groups (e.g., –CN) to enhance electrophilicity and target binding .

- Piperidine Substituents : Replace tert-butyl with smaller groups (e.g., cyclopropyl) to reduce steric hindrance and improve solubility .

- Assays : Compare IC values in kinase inhibition assays and logP values to correlate hydrophobicity with activity .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Reproducibility Checks : Validate assays using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) across multiple cell lines .

- Batch Analysis : Test purity via HPLC (>98%) to rule out impurities as confounding factors .

- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify consensus trends .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plasma)?

- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and monitor transitions specific to the compound’s fragmentation pattern .

- Validation : Follow FDA guidelines for linearity (R >0.99), recovery (>90%), and LOQ (<1 ng/mL) in biological samples .

Q. How can metabolic stability be assessed to predict in vivo pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.